![molecular formula C20H16F3N5O B2588598 5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767317-73-7](/img/structure/B2588598.png)
5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
- A novel series of triazolopyrimidine derivatives containing an isopropyl group were synthesized, characterized by Mass, IR, 1H-NMR, and mass spectroscopic techniques, and assessed for their antibacterial and antifungal activity, highlighting the compound's versatility as a scaffold for developing antimicrobial agents (Chauhan & Ram, 2019).
- The crystal structure of a related triazolopyrimidine derivative was determined by single-crystal X-Ray diffraction techniques, providing insights into the compound's molecular geometry and potential interactions with biological targets (L'abbé et al., 2010).
Biological Activities and Applications
- Triazolopyrimidine derivatives were explored for their antimicrobial activity, with compounds synthesized through a three-component reaction showing promise against various microbes, suggesting potential for the development of new antimicrobial agents (Gein et al., 2010).
- Novel pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic potential of triazolopyrimidine scaffolds in cancer and inflammation-related disorders (Rahmouni et al., 2016).
- A study on the synthesis of 1,2,4-triazolo[1,5-a]pyridines via a metal-free oxidative N-N bond formation process highlighted the efficiency and versatility of this approach in constructing biologically important scaffolds (Zheng et al., 2014).
Antituberculosis Activity
- Structural analogs of triazolopyrimidines were synthesized and evaluated for their tuberculostatic activity, revealing that certain compounds displayed promising antituberculous effects, which could be useful in developing new treatments for tuberculosis (Titova et al., 2019).
properties
IUPAC Name |
5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O/c1-12-16(18(29)27-15-5-3-2-4-6-15)17(28-19(26-12)24-11-25-28)13-7-9-14(10-8-13)20(21,22)23/h2-11,17H,1H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCMZPSKQKKDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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